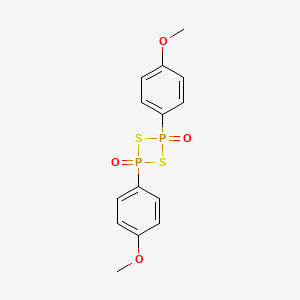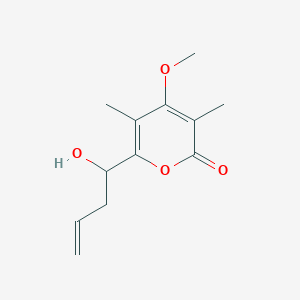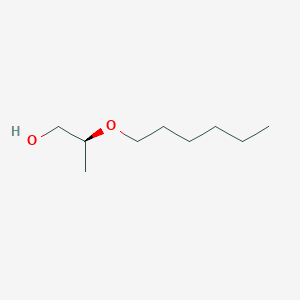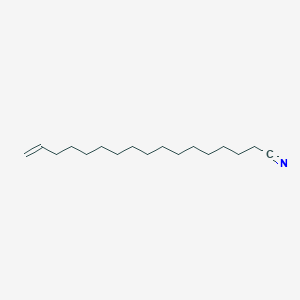
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane is a complex organoboron compound characterized by the presence of bromine and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane typically involves the bromination of precursor compounds. One efficient route starts with 1,3,5-trimethylbenzene, which undergoes bromination using bromine and aluminum bromide to form 1,3,5-tribromo-2,4,6-trimethylbenzene . This intermediate is then further reacted with trimethylsilyl reagents under controlled conditions to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various organosilicon compounds, while oxidation and reduction reactions would produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organoboron compounds.
Biology: Its unique structure allows for exploration in biochemical studies, particularly in understanding boron-containing compounds’ interactions with biological molecules.
Industry: Used in materials science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with molecular targets through its bromine and trimethylsilyl groups. These interactions can influence various pathways, depending on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tribromo-2,4,6-trimethylbenzene: A precursor in the synthesis of the target compound.
Trimethylsilyl derivatives: Compounds containing trimethylsilyl groups with similar reactivity.
Organoboron compounds: Other boron-containing compounds with varying functional groups.
Propiedades
Número CAS |
112848-83-6 |
|---|---|
Fórmula molecular |
C9H27B3Br3N3Si3 |
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
trimethyl-[2,4,6-tribromo-3,5-bis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinan-1-yl]silane |
InChI |
InChI=1S/C9H27B3Br3N3Si3/c1-19(2,3)16-10(13)17(20(4,5)6)12(15)18(11(16)14)21(7,8)9/h1-9H3 |
Clave InChI |
IBQDRQIWUARNAW-UHFFFAOYSA-N |
SMILES canónico |
B1(N(B(N(B(N1[Si](C)(C)C)Br)[Si](C)(C)C)Br)[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
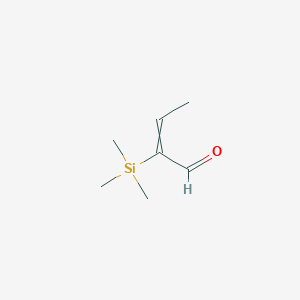
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)

![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

